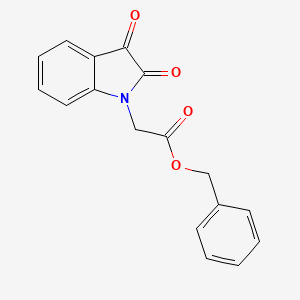

Benzyl 2-(2,3-dioxoindol-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2-(2,3-dioxoindol-1-yl)acetate, also known as benzyl oxindole-3-acetate, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxindole derivatives, which have been shown to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

- Benzyl 2-(2,3-dioxoindol-1-yl)acetate has been investigated as a potential AChE inhibitor. AChE plays a crucial role in Alzheimer’s disease (AD), and inhibiting it can help manage cognitive impairments associated with AD .

- Benzyl 2-(2,3-dioxoindol-1-yl)acetate derivatives can serve as acylating agents in peptide synthesis. N-(Protected α-aminoacyl)benzotriazoles, which incorporate this compound, are powerful tools for preparing peptides and their mimetics and conjugates .

- Indole derivatives, including this compound, have applications in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Benzyl 2-(2,3-dioxoindol-1-yl)acetate may exhibit similar effects or interactions in plants .

Acetylcholinesterase (AChE) Inhibition

Peptide Synthesis

Plant Hormone Analog

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzyl 2-(2,3-dioxoindol-1-yl)acetate is a derivative of indolin-2-one . The primary targets of this compound are acetylcholine esterase (AChE) enzymes . AChE is a critical enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

The compound interacts with AChE enzymes, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, increasing its concentration and prolonging its action . The structure of Benzyl 2-(2,3-dioxoindol-1-yl)acetate allows it to bind with high affinity to AChE, effectively inhibiting the enzyme .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific location and function of the cholinergic synapse.

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects at the molecular and cellular levels . For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate symptoms related to cognitive decline .

Eigenschaften

IUPAC Name |

benzyl 2-(2,3-dioxoindol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-15(22-11-12-6-2-1-3-7-12)10-18-14-9-5-4-8-13(14)16(20)17(18)21/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLKMPGWZZNSDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(2,3-dioxoindol-1-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2,3-dimethylimidazol-4-one](/img/structure/B2456470.png)

![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2456474.png)

![5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2456478.png)

![[1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate](/img/structure/B2456479.png)

![1-(3-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2456481.png)

![1-(4-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456484.png)